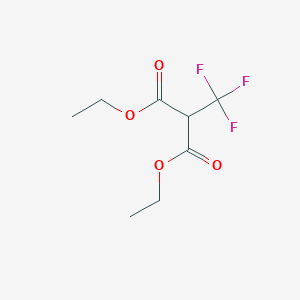
(Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiazolidine-2,4-dione under basic or acidic conditions. Common reagents include:
Base-catalyzed condensation: Using bases like sodium hydroxide or potassium carbonate.
Acid-catalyzed condensation: Using acids like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Solvent selection: Choosing appropriate solvents like ethanol or methanol.
Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification techniques: Using crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the double bond using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation products: Quinones or hydroxylated derivatives.
Reduction products: Saturated thiazolidine derivatives.
Substitution products: Various substituted thiazolidine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes involved in metabolic pathways.
Antioxidant Activity: Exhibits antioxidant properties due to the presence of hydroxyl groups.
Medicine
Antidiabetic Agents: Thiazolidinedione derivatives are known for their antidiabetic properties.
Anti-inflammatory Agents: Potential use in reducing inflammation.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as:
Peroxisome proliferator-activated receptors (PPARs): Modulating gene expression involved in glucose and lipid metabolism.
Enzyme inhibition: Inhibiting enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Uniqueness
Hydroxyl Groups: The presence of hydroxyl groups in (Z)-5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione may confer unique antioxidant properties.
Benzylidene Moiety: The benzylidene group may enhance its biological activity compared to other thiazolidinedione derivatives.
Properties
CAS No. |
99073-32-2 |
|---|---|
Molecular Formula |
C10H7NO4S |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



